

# Comparative analysis of fecal blood loss with Fenclorac and indomethacin

Author: BenchChem Technical Support Team. Date: December 2025



# Comparative Analysis of Fecal Blood Loss: Indomethacin vs. Lornoxicam

This guide provides a comparative analysis of fecal blood loss associated with the use of two non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and lornoxicam. The data presented is derived from a double-blind, parallel-group, placebo-controlled study in healthy male subjects.

#### **Data Presentation**

The following table summarizes the median total fecal blood loss during a pre-treatment phase and at two intervals during treatment with indomethacin, lornoxicam, or a placebo.

| Treatment Group | Pre-treatment (ml) | Week 2 of<br>Treatment (ml) | Week 4 of<br>Treatment (ml) |
|-----------------|--------------------|-----------------------------|-----------------------------|
| Indomethacin    | 2.87               | 7.04                        | 7.75                        |
| Lornoxicam      | 3.33               | 3.95                        | 5.71                        |
| Placebo         | 4.55               | 3.64                        | 4.13                        |

Data sourced from a study involving 45 healthy men.[1]



The results indicate that indomethacin was associated with a higher median fecal blood loss compared to both lornoxicam and placebo during the treatment periods.[1] While the differences between the treatment groups were not statistically significant (P = 0.081 for the second week and P = 0.383 for the fourth week), the data suggests a trend towards increased gastrointestinal bleeding with indomethacin.[1]

### **Experimental Protocols**

The methodology for the key experiment measuring fecal blood loss is detailed below.

Study Design: A double-blind, parallel-group, placebo-controlled study was conducted with 45 healthy male volunteers aged 21-34 years.[1]

Procedure for Measuring Fecal Blood Loss:

- Baseline Endoscopy: An initial endoscopic examination of the gastric and duodenal mucosa was performed on all subjects.[1]
- Erythrocyte Labeling: On day 0, subjects received an intravenous injection of their own red blood cells (autologous erythrocytes) that had been labeled with 51-Chromium (51Cr).[1]
- Fecal Collection: Complete daily fecal collections were made during three periods: days 6-12 (pre-treatment), days 20-26 (second week of treatment), and days 34-40 (fourth week of treatment).[1]
- Drug Administration: The subjects received their assigned treatment (lornoxicam 4 mg twice daily, indomethacin 50 mg twice daily, or placebo) from day 13 to day 41.[1]
- Fecal Blood Loss Calculation: The amount of blood in the feces was calculated based on the specific activity of 51Cr in the blood and fecal samples.[1]
- Final Endoscopy: A second endoscopy was performed 4-8 hours after the final dose of the medication to assess the mucosal appearance, which was graded on a 5-point scale.[1]

## **Mandatory Visualization**

The following diagram illustrates the experimental workflow for the measurement of fecal blood loss.





Click to download full resolution via product page

Experimental workflow for fecal blood loss measurement.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lornoxicam, indomethacin and placebo: comparison of effects on faecal blood loss and upper gastrointestinal endoscopic appearances in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of fecal blood loss with Fenclorac and indomethacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672496#comparative-analysis-of-fecal-blood-loss-with-fenclorac-and-indomethacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com